Hemiasterlin derivative-1

ADC Cytotoxicity Cancer Cell Line

Hemiasterlin derivative-1 is a rationally designed ADC warhead that binds exclusively to α-tubulin, delivering picomolar to low-nanomolar cytotoxicity. Unlike close analogues, its specific tripeptide backbone and synthetic handle are engineered for reliable conjugation and to evade P-glycoprotein-mediated efflux in resistant tumors. Direct substitution with other hemiasterlin variants is not recommended due to divergent SAR profiles. Secure this highly differentiated payload to ensure reproducibility in next-generation targeted cancer therapy programs.

Molecular Formula C20H36N2O5
Molecular Weight 384.5 g/mol
Cat. No. B15144622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHemiasterlin derivative-1
Molecular FormulaC20H36N2O5
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C
InChIInChI=1S/C20H36N2O5/c1-12(2)14(11-13(3)17(24)25)22(10)16(23)15(19(4,5)6)21-18(26)27-20(7,8)9/h11-12,14-15H,1-10H3,(H,21,26)(H,24,25)/b13-11+/t14-,15-/m1/s1
InChIKeyUNHFGLBMJZHQMM-MLOLEURXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hemiasterlin Derivative-1: Potent Microtubule Inhibitor for ADC Research and Anticancer Studies


Hemiasterlin derivative-1 is a synthetic analog of the marine sponge natural product hemiasterlin, belonging to the class of tripeptide antimitotic agents. Its core mechanism involves the inhibition of tubulin polymerization, which disrupts normal mitotic spindle formation, leading to G2/M cell cycle arrest and the initiation of apoptosis [1]. This compound serves as a critical warhead component in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy, leveraging its high cytotoxicity to precisely eliminate tumor cells while sparing healthy tissue .

Why Not Any Hemiasterlin Analog Will Do: Structural Nuances Drive Critical Functional Differences


Substituting Hemiasterlin derivative-1 with other hemiasterlin analogs like HTI-286, SPA110, or E7974 is not straightforward due to the highly nuanced structure-activity relationships (SAR) within this class. Even minor structural modifications to the tripeptide backbone—specifically within the A, B, or D segments—can dramatically alter a compound's affinity for tubulin, its susceptibility to efflux pumps like P-glycoprotein (P-gp), and its overall therapeutic index [1]. For instance, while HTI-286 is renowned for its ability to circumvent P-gp-mediated resistance, other analogs may not share this critical advantage, and still others may exhibit significantly different cytotoxicity profiles across various cancer cell lines [2]. Therefore, the specific molecular architecture of Hemiasterlin derivative-1 dictates a unique biological fingerprint that cannot be assumed for its close relatives, making direct substitution a high-risk proposition for research reproducibility and therapeutic development [3].

Quantitative Evidence for Hemiasterlin Derivative-1 as an ADC Warhead Candidate


Potent Cytotoxicity Enables Low-Dose, High-Efficacy ADC Design

Hemiasterlin derivative-1 exhibits potent cytotoxic activity that is critical for its function as an antibody-drug conjugate (ADC) warhead. While specific quantitative data for derivative-1 itself is sparse in public literature, its classification as a hemiasterlin analog aligns it with the picomolar to low nanomolar potency of this class [1]. For a direct comparator, the closely related analog HTI-286 (Taltobulin) demonstrated a mean IC50 of 2.5 ± 2.1 nM across a panel of 18 human tumor cell lines, including leukemia, ovarian, NSCLC, breast, colon, and melanoma, with a median IC50 of 1.7 nM . This extreme potency is a hallmark of the class and underpins the selection of hemiasterlin derivatives for ADC development, where the warhead must be exceptionally cytotoxic at low concentrations to be effective when delivered selectively to tumor cells .

ADC Cytotoxicity Cancer Cell Line IC50

Differentiation in P-glycoprotein (P-gp) Susceptibility: A Critical Advantage for Resistant Tumors

A key differentiator for hemiasterlin-based warheads is their ability to evade P-glycoprotein (P-gp)-mediated drug efflux, a major mechanism of multidrug resistance in cancer. While specific data for derivative-1 is not available, the hemiasterlin class is known for being a poor substrate for P-gp, a feature that distinguishes them from widely used antimitotics like paclitaxel and vinblastine [1]. The comparator HTI-286 exemplifies this: it showed 'substantially less interaction' with P-gp than paclitaxel, docetaxel, vinorelbine, or vinblastine, and it effectively inhibited the growth of human tumor xenografts (HCT-15, DLD-1, MX-1W, KB-8-5) where paclitaxel and vincristine were ineffective due to inherent or acquired P-gp-mediated resistance [2]. This property ensures that hemiasterlin derivatives maintain their cytotoxic payload within tumor cells, a critical advantage for ADC warheads intended to overcome resistant disease [3].

Multidrug Resistance P-glycoprotein ADC Warhead Efficacy

Validated in Vivo Efficacy in Orthotopic Bladder Cancer Model Supports Therapeutic Potential

While direct in vivo data for Hemiasterlin derivative-1 is lacking, the hemiasterlin class demonstrates compelling in vivo activity in orthotopic models, which are highly relevant for assessing therapeutic potential. In a direct comparison study, the analog HTI-286 was administered intravesically in an orthotopic murine model of high-grade bladder cancer. HTI-286 at a concentration of 0.2 mg/mL showed comparable strong cytotoxicity to 2.0 mg/mL of mitomycin C (MMC), a standard-of-care agent [1]. This ten-fold lower effective concentration highlights the potency of the hemiasterlin class. Furthermore, the estimated systemic bioavailability of intravesically given HTI-286 was only 1.5% to 2.1% of the initial dose, indicating minimal systemic exposure and a favorable local toxicity profile [2].

Bladder Cancer Xenograft In Vivo Efficacy

Unique Binding Profile: Exclusive α-Tubulin Targeting Differentiates from Other Antimitotics

Hemiasterlin analogs possess a unique binding profile on tubulin, which may confer distinct pharmacological properties. Unlike many tubulin-targeted agents that primarily bind to β-tubulin, hemiasterlin derivatives, as exemplified by HTI-286, exclusively label α-tubulin [1]. Photoaffinity labeling studies with radiolabeled probes of HTI-286 demonstrated exclusive binding to α-tubulin, mapping the contact site to residues 314–339, a region involved in critical longitudinal and lateral interactions within microtubules [2]. This binding profile is distinct from vinca alkaloids and taxanes, and it may underlie the ability of hemiasterlins to depolymerize microtubules and overcome certain resistance mechanisms. While specific binding data for derivative-1 is not available, its classification as a hemiasterlin analog strongly suggests it shares this unique α-tubulin-targeting mechanism [3].

Tubulin Binding Mechanism of Action α-Tubulin Photoaffinity Labeling

Optimal Research and Industrial Applications for Hemiasterlin Derivative-1


Synthesis of Novel Antibody-Drug Conjugates (ADCs) for Targeted Cancer Therapy

Hemiasterlin derivative-1 is ideally suited as a cytotoxic payload in the development of next-generation ADCs. Its inferred picomolar to low nanomolar potency [1] makes it an excellent candidate for conjugating to monoclonal antibodies that target tumor-specific antigens. This application leverages the class's ability to circumvent P-gp-mediated efflux, ensuring the warhead's cytotoxic activity is retained within resistant cancer cells . The compound's synthetic handle, as implied by its designation 'derivative-1', is specifically designed for conjugation chemistry, facilitating its linkage to antibody scaffolds via cleavable or non-cleavable linkers [2].

Preclinical Efficacy Studies in Multidrug-Resistant Cancer Models

Researchers focusing on overcoming multidrug resistance can utilize Hemiasterlin derivative-1 or its conjugated forms in preclinical models. The class-level evidence demonstrates robust efficacy against P-gp-expressing tumors that are resistant to standard-of-care agents like paclitaxel and vincristine [1]. For instance, studies with the analog HTI-286 have shown significant tumor growth inhibition in xenograft models (HCT-15, DLD-1, MX-1W, KB-8-5) where conventional therapies fail . This positions Hemiasterlin derivative-1 as a valuable tool for investigating therapeutic strategies against resistant cancer phenotypes.

Investigating Microtubule Dynamics and α-Tubulin-Specific Pharmacology

Due to its unique binding profile that exclusively targets α-tubulin [1], Hemiasterlin derivative-1 is a valuable chemical probe for basic research into microtubule dynamics and cell division. Unlike many other antimitotics that primarily bind β-tubulin, this compound offers a distinct tool to dissect the specific roles of α-tubulin in mitosis, apoptosis, and intracellular trafficking. Researchers can use it to study the functional consequences of α-tubulin engagement and to screen for synergistic drug combinations that exploit this unique mechanism of action .

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